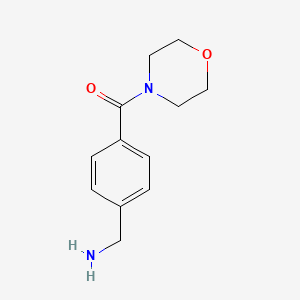

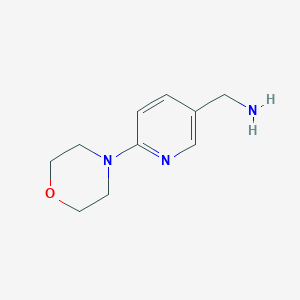

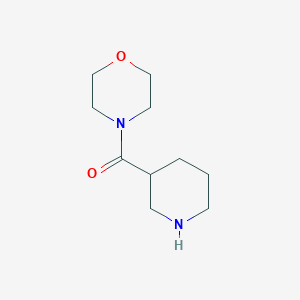

4-(Morpholinocarbonyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Morpholinocarbonyl)benzylamine involves various chemical reactions and methodologies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was achieved through a developed method, indicating the versatility of morpholine derivatives in chemical synthesis . Similarly, the Willgerodt-Kindler reaction of acetophenone led to the unexpected formation of 4-(benzoylthiocarbonyl)morpholine, showcasing the potential for novel discoveries in reactions involving morpholine . A series of 4-benzyl-4-methylmorpholinium salts were synthesized, producing morpholinium ionic liquids with various anions, demonstrating the adaptability of morpholine in ionic liquid formation . Electrochemical synthesis was employed to create 4-morpholino-2-(arylsulfonyl)benzenamines, providing a green, one-pot procedure for the synthesis of these compounds . Additionally, a new series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared, highlighting the structural diversity achievable with morpholine-based compounds .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various analytical techniques. X-ray crystallography revealed that the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of 4-(benzoylthiocarbonyl)morpholine was confirmed by IR, 1H NMR spectra, and X-ray diffraction analysis . These studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules, which is essential for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, as evidenced by the Willgerodt-Kindler reaction leading to the formation of 4-(benzoylthiocarbonyl)morpholine . The electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution is another example of the chemical reactivity of morpholine, resulting in the formation of 4-morpholino-2-(arylsulfonyl)benzenamines . These reactions highlight the chemical versatility and reactivity of morpholine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives vary depending on their structure and substituents. For instance, the physicochemical properties, cytotoxicity, oral toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts were determined, showing that the anion significantly determines the state of aggregation and cytotoxicity . The crystal structure analysis of various morpholine derivatives provides insights into their solid-state properties and intermolecular interactions . These properties are essential for the application of morpholine derivatives in pharmaceuticals and materials science.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCQITIOVQUUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

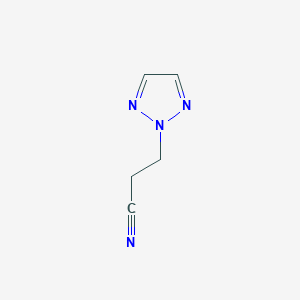

C1COCCN1C(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinocarbonyl)benzylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)